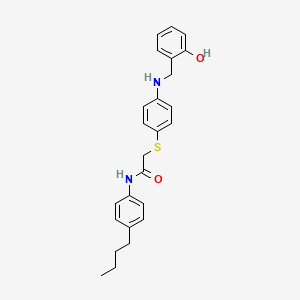

N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide

Description

Historical Development of Thioacetamide Derivatives

Thioacetamide derivatives have evolved from their origins as simple sulfur-containing organic compounds to critical tools in synthetic and medicinal chemistry. First characterized in the early 20th century, thioacetamide (C~2~H~5~NS) gained prominence as a reagent for generating sulfide ions in inorganic analyses, enabling the precipitation of metal sulfides such as nickel, lead, and cadmium. By the mid-20th century, researchers recognized its utility in modeling liver fibrosis and cirrhosis in rodents, leveraging its hepatotoxic properties to study metabolic acidosis, hepatic encephalopathy, and necrotic tissue changes.

The structural versatility of thioacetamide—particularly its thioamide (-C(S)NH~2~) group—inspired derivatization efforts. Early modifications focused on enhancing stability and reactivity for coordination chemistry, as seen in its use to synthesize metal-organic complexes. The advent of targeted drug discovery in the 1990s catalyzed the development of hybrid molecules, such as thioacetamide-triazole conjugates, which exhibited antibacterial activity by inhibiting folate biosynthesis. These innovations laid the groundwork for advanced derivatives like N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide , which integrates aromatic and alkyl substituents to optimize biological interactions.

Classification within Medicinal Chemistry Frameworks

Within medicinal chemistry, thioacetamide derivatives are classified based on their pharmacophoric elements and therapeutic targets:

- Antimicrobial Agents : Derivatives with triazole or benzylidene moieties, such as those described in recent antifolate screens, target bacterial dihydrofolate reductase (DHFR).

- Enzyme Modulators : Compounds featuring hydroxybenzyl groups, as seen in N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide , are designed to interfere with photosynthetic pathways in cyanobacteria or redox systems in human cells.

- Structural Probes : Thioacetamide-linked aromatic systems serve as tools for studying protein-ligand interactions due to their planar geometry and sulfur-mediated hydrogen bonding.

The classification of N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide bridges these categories. Its structure combines a thioacetamide backbone with a 4-butylphenyl group (lipophilic anchor) and a 2-hydroxybenzylamino moiety (hydrogen-bond donor/acceptor), positioning it as a multifunctional scaffold for targeting enzymes or receptors.

Significance in Contemporary Organic and Medicinal Chemistry

Thioacetamide derivatives are pivotal in addressing two challenges in modern chemistry:

- Synthetic Flexibility : The thioacetamide group facilitates nucleophilic substitutions and metal coordination, enabling modular synthesis. For example, coupling chloroacetamide intermediates with sodium 1H-1,2,3-triazole-5-thiolate yields antibacterial thioacetamide-triazoles. Similarly, N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide is synthesized via sequential amidation and thioetherification reactions, demonstrating the adaptability of this scaffold.

- Biological Relevance : Derivatives exhibit low micromolar efficacy against pathogens like Microcystis aeruginosa (EC~50~ = 0.46 μM) and Synechocystis sp. PCC6803 (EC~50~ = 0.95 μM), outperforming traditional algicides. Computational studies using density functional theory (DFT) correlate their electrostatic potential and electrophilicity with bioactivity, guiding rational design.

Evolution of Research Interest and Applications

Research on thioacetamide derivatives has transitioned from foundational chemical studies to interdisciplinary applications:

- Early Phase (1950s–2000s) : Focused on toxicological models (e.g., liver fibrosis induction in rodents) and coordination chemistry.

- Modern Phase (2010s–Present) :

- Drug Discovery : Antimicrobial and antiparasitic agents targeting DHFR and photosynthetic enzymes.

- Environmental Chemistry : Algicides for mitigating harmful cyanobacterial blooms, driven by structure-activity relationship (SAR) studies.

- Material Science : Thioacetamide-based ligands for stabilizing metal-organic frameworks (MOFs) with catalytic or sensing properties.

The compound N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide exemplifies this evolution. Its design incorporates insights from SAR analyses of earlier derivatives, optimizing steric and electronic properties for enhanced target binding. Future directions may explore its utility in photodynamic therapy or as a fluorescent probe, leveraging its conjugated aromatic system.

Table 1 : Key Structural Features and Applications of Select Thioacetamide Derivatives

Properties

IUPAC Name |

N-(4-butylphenyl)-2-[4-[(2-hydroxyphenyl)methylamino]phenyl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O2S/c1-2-3-6-19-9-11-22(12-10-19)27-25(29)18-30-23-15-13-21(14-16-23)26-17-20-7-4-5-8-24(20)28/h4-5,7-16,26,28H,2-3,6,17-18H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIWYNNKHALKCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)NCC3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763139-08-8 | |

| Record name | N-(4-BUTYLPHENYL)-2-((4-((2-HYDROXYBENZYL)AMINO)PHENYL)THIO)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Butylphenyl Intermediate: The synthesis begins with the alkylation of a phenyl ring to introduce the butyl group. This can be achieved through a Friedel-Crafts alkylation reaction using butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Introduction of the Hydroxybenzylamino Group: The next step involves the introduction of the hydroxybenzylamino group. This can be done through a nucleophilic substitution reaction where a hydroxybenzylamine reacts with a suitable leaving group on the phenyl ring.

Formation of the Phenylthioacetamide Moiety: The final step involves the formation of the phenylthioacetamide moiety. This can be achieved through a thiolation reaction where a phenylthiol reacts with an acetamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through various mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s core structure shares similarities with several classes of acetamide derivatives, differing primarily in substituents and heterocyclic moieties. Key comparisons include:

Key Observations :

- The 4-butylphenyl group is a common feature in several analogs (e.g., ), likely enhancing lipophilicity and membrane permeability.

- Thioether linkages (e.g., in ) are critical for maintaining structural rigidity and enabling hydrogen bonding or hydrophobic interactions with biological targets.

Physicochemical Properties

- Solubility : The hydroxy group in the target compound may improve aqueous solubility relative to halogenated analogs (e.g., bromophenyl in ), though this could be offset by the lipophilic 4-butylphenyl group .

Biological Activity

N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide, a compound with the molecular formula C25H28N2O2S and a molecular weight of approximately 420.578 g/mol, exhibits significant potential for various biological activities due to its unique structural features. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Structural Overview

The compound is characterized by several functional groups, including:

- Amine : Contributes to potential interactions with biological targets.

- Hydroxyl group : May enhance solubility and reactivity.

- Thioether linkage : Implicates possible redox activity.

These features suggest that N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide could interact with various biological systems, making it a candidate for further pharmacological studies.

Antitumor Activity

Research indicates that compounds structurally similar to N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide exhibit notable antitumor properties. For instance, derivatives containing thioamide moieties have shown effectiveness against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.

Antimicrobial Properties

The compound's thioether and hydroxyl functionalities suggest potential antimicrobial activity. Studies on related compounds have demonstrated that 2-hydroxybenzanilides exhibit significant antimicrobial effects, indicating that N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide may also possess similar properties .

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory activities, possibly through the inhibition of pro-inflammatory cytokines. The presence of the hydroxyl group in N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide could enhance its ability to modulate inflammatory responses.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes findings from related studies:

| Compound Name | Key Structural Features | Biological Activity |

|---|---|---|

| 2-Hydroxybenzanilide | Hydroxyl group | Antimicrobial |

| Thioamide derivatives | Thioether linkage | Antitumor |

| Pyrazole derivatives | Various substitutions | Antimicrobial, anti-inflammatory |

These comparisons highlight that modifications in the structure can lead to significant changes in biological activity.

Synthesis Methods

The synthesis of N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide can be approached through several methods:

- Condensation Reactions : Combining appropriate amines with thioacetic acid derivatives.

- Substitution Reactions : Utilizing nucleophilic substitutions to introduce functional groups.

- Multi-step Synthesis : Employing sequential reactions to construct the complex structure.

Each method has implications for yield and scalability, impacting its potential for pharmaceutical development.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Antitumor Studies : A study on pyrazole derivatives showed promising results against BRAF(V600E), suggesting that modifications similar to those in N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide could enhance efficacy against specific cancer types .

- Antimicrobial Activity : Research on thioamide derivatives indicated significant inhibition of bacterial growth, supporting the hypothesis that N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide may exhibit similar effects .

- Anti-inflammatory Mechanisms : Studies on related compounds demonstrated their ability to reduce cytokine production, which may also apply to this compound due to its structural attributes .

Q & A

Q. What are the recommended synthetic routes for N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide?

Methodological Answer: The compound is synthesized via multi-step routes involving:

- Step 1: Formation of the thioether linkage between a 4-aminophenylthiol intermediate and a chloroacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Step 2: Coupling the hydroxybenzylamine moiety via reductive amination (NaBH₃CN in methanol) or nucleophilic substitution .

- Step 3: Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization . Key Considerations: Solvent choice (e.g., DMF for solubility) and reaction time (12–24 hrs) significantly impact yield .

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| 1 | K₂CO₃, DMF, 70°C | 60–75% | |

| 2 | NaBH₃CN, MeOH | 50–65% |

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, acetamide carbonyl at δ 168–170 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .

- Infrared Spectroscopy (IR): Detect functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

- HPLC: Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

- Temperature Control: Lowering reaction temperatures (e.g., 50°C vs. 80°C) may reduce side reactions (e.g., oxidation of thioether) .

- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane (DCM) improves selectivity in coupling steps .

- Catalyst Use: Palladium catalysts (e.g., Pd/C) in hydrogenation steps to reduce nitro intermediates to amines with >90% efficiency .

- Real-Time Monitoring: Thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer: Contradictions often arise due to:

- Assay Variability: Standardize protocols (e.g., cell lines, incubation times). For example, EGFR inhibition assays show IC₅₀ discrepancies (e.g., 14.8 nM vs. 50 nM) depending on phosphorylation readout methods .

- Purity Thresholds: Impurities >5% (e.g., unreacted intermediates) may skew results. Re-test batches with HPLC purity >98% .

- Structural Analogues: Compare with derivatives (e.g., fluorophenyl or methoxyphenyl variants) to isolate structure-activity relationships .

| Biological Assay | Key Variable | Resolution Strategy | Reference |

|---|---|---|---|

| EGFR Inhibition | Phosphorylation assay type | Use homogeneous time-resolved fluorescence (HTRF) | |

| Antimicrobial | Bacterial strain diversity | Test against ATCC reference strains |

Q. What strategies are effective for studying the compound’s mechanism of action in cancer models?

Methodological Answer:

- In Vitro Models:

- Apoptosis Assays: Flow cytometry (Annexin V/PI staining) to quantify cell death in MCF-7 or HeLa cells .

- Kinase Profiling: Screen against kinase panels (e.g., TRK, EGFR) using ATP-competitive assays .

- In Silico Studies:

- Molecular Docking: Use AutoDock Vina to predict binding to EGFR’s active site (e.g., hydrogen bonding with Met793) .

- MD Simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories .

Data Contradiction Analysis

Q. Why do solubility profiles vary significantly across literature reports?

Methodological Answer: Discrepancies arise from:

- Solvent Systems: DMSO enhances solubility (>10 mg/mL), while aqueous buffers (pH 7.4) show limited solubility (<1 mg/mL) due to hydrophobic aryl groups .

- Crystallinity: Amorphous vs. crystalline forms (confirmed by XRD) alter dissolution rates .

- pH Sensitivity: Protonation of the hydroxybenzylamine group at acidic pH improves solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.